molecular formula C2H7Cl2F3N2 B11754553 (2,2,2-Trifluoroethyl)hydrazine dihydrochloride

(2,2,2-Trifluoroethyl)hydrazine dihydrochloride

Cat. No.: B11754553
M. Wt: 186.99 g/mol
InChI Key: BFBPEAUWLAFSEH-UHFFFAOYSA-N
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Description

(2,2,2-Trifluoroethyl)hydrazine dihydrochloride is a chemical compound with the molecular formula C2H7Cl2F3N2 and a molecular weight of 186.99 g/mol . This compound is known for its unique properties due to the presence of trifluoromethyl and hydrazine groups, making it a valuable reagent in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2,2-Trifluoroethyl)hydrazine dihydrochloride typically involves the reaction of 2,2,2-trifluoroethylamine with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

CF3CH2NH2+NH2NH2H2O+2HClCF3CH2NHNH22HCl+H2OCF_3CH_2NH_2 + NH_2NH_2 \cdot H_2O + 2HCl \rightarrow CF_3CH_2NHNH_2 \cdot 2HCl + H_2O CF3​CH2​NH2​+NH2​NH2​⋅H2​O+2HCl→CF3​CH2​NHNH2​⋅2HCl+H2​O

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

(2,2,2-Trifluoroethyl)hydrazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler hydrazine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield trifluoroacetaldehyde derivatives, while substitution reactions can produce a wide range of functionalized hydrazine compounds .

Scientific Research Applications

(2,2,2-Trifluoroethyl)hydrazine dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,2,2-Trifluoroethyl)hydrazine dihydrochloride involves its interaction with molecular targets such as enzymes and proteins. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the hydrazine moiety can form stable complexes with metal ions and other reactive species. These interactions can lead to the inhibition of enzyme activity or the modulation of protein functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,2,2-Trifluoroethyl)hydrazine dihydrochloride is unique due to its combination of trifluoromethyl and hydrazine groups, which impart distinct chemical and biological properties. This makes it a versatile reagent in various fields of research and industry .

Properties

Molecular Formula

C2H7Cl2F3N2

Molecular Weight

186.99 g/mol

IUPAC Name

2,2,2-trifluoroethylhydrazine;dihydrochloride

InChI

InChI=1S/C2H5F3N2.2ClH/c3-2(4,5)1-7-6;;/h7H,1,6H2;2*1H

InChI Key

BFBPEAUWLAFSEH-UHFFFAOYSA-N

Canonical SMILES

C(C(F)(F)F)NN.Cl.Cl

Origin of Product

United States

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